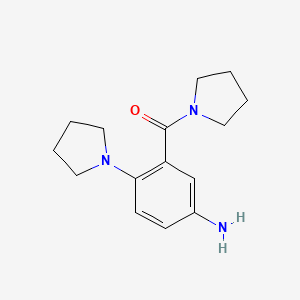

(5-Amino-2-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone

Description

(5-Amino-2-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone is a substituted phenyl methanone derivative featuring a 5-amino group and two pyrrolidin-1-yl substituents at the 2-position of the phenyl ring and the methanone group, respectively.

Properties

IUPAC Name |

(5-amino-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c16-12-5-6-14(17-7-1-2-8-17)13(11-12)15(19)18-9-3-4-10-18/h5-6,11H,1-4,7-10,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJQQXUYBFPESV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)N)C(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(5-Amino-2-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone, also known by its chemical structure and various identifiers, has garnered attention in recent years for its potential biological activities. This compound belongs to a class of molecules that may exhibit significant pharmacological properties, including anticancer, anticonvulsant, and analgesic effects. This article aims to detail the biological activity of this compound based on current research findings and case studies.

The molecular formula of this compound is with a molecular weight of approximately 275.396 g/mol. Its structure includes two pyrrolidine rings, which are often associated with various biological activities.

Research indicates that compounds with similar structures can interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanisms for this compound remain under investigation, but potential targets include:

- Deubiquitinase Complexes : Similar compounds have shown promise in modulating deubiquitinase activity, which is crucial for regulating protein degradation and cellular homeostasis .

- Neurotransmitter Receptors : Compounds in this class may also influence neurotransmitter systems, potentially leading to anticonvulsant effects .

Anticancer Properties

Recent studies have indicated that this compound may exhibit anticancer properties through its action on specific molecular targets involved in tumor growth and survival. For instance, its structural analogs have been shown to inhibit the USP1/UAF1 deubiquitinase complex, which is implicated in cancer cell proliferation .

Anticonvulsant Effects

The compound has been evaluated for its anticonvulsant properties. In preclinical studies, related compounds demonstrated significant efficacy in reducing seizure activity in animal models. The modulation of excitatory amino acid transporters (EAATs) has been suggested as a mechanism for these effects, providing a potential therapeutic avenue for epilepsy treatment .

Analgesic Activity

In addition to its anticancer and anticonvulsant properties, there is emerging evidence that suggests analgesic effects. Compounds with similar structures have been investigated for their ability to modulate pain pathways, possibly through interactions with opioid receptors or other pain-related signaling molecules.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that analogs of the compound inhibited tumor growth in xenograft models. |

| Study 2 | Reported significant reduction in seizure frequency in rodent models treated with related pyrrolidine compounds. |

| Study 3 | Showed analgesic effects in inflammatory pain models, suggesting a role in pain management. |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituted Phenyl Methanones with Pyrrolidine Moieties

(a) QD-6190: (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone

- Structure : Differs by replacing the 2-pyrrolidin-1-yl group with a methoxy substituent.

- Molecular weight (234.30 g/mol) remains similar to the target compound .

- Applications: Likely used as an intermediate in drug discovery, similar to other pyrrolidine-containing methanones .

(b) (5-Amino-2-ethoxyphenyl)-pyrrolidin-1-yl-methanone

- Structure : Features an ethoxy group at the 2-position instead of pyrrolidine.

- Molecular weight matches QD-6190 (234.30 g/mol) .

(c) {2-[4-(4-Phenyl-thiazol-2-ylamino)-phenoxy]-phenyl}-pyrrolidin-1-yl-methanone (Compound 6)

Pyridine and Heterocyclic Analogues

(a) (5-Bromo-2-methoxypyridin-3-yl)-pyrrolidin-1-yl-methanone

- Structure : Replaces phenyl with pyridine and introduces bromo/methoxy groups.

- Bromo substituent enables further functionalization via cross-coupling reactions .

(b) {(4S)-2-[7-(Hydroxyamino)-6-methyl-5-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-oxazol-4-yl}(pyrrolidin-1-yl)methanone

- Structure : Complex heterocyclic system with benzothiazole and oxazole rings.

- Impact: The trifluoromethyl group enhances metabolic stability, while the hydroxyamino group may facilitate hydrogen bonding in enzyme inhibition (e.g., kinase targets) .

Molecular Weight and Solubility Trends

*Estimated based on structural analogy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Amino-2-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, a primary amine group on the phenyl ring may react with a pyrrolidinyl ketone derivative under acidic or basic catalysis. Key steps include:

- Starting Materials : 5-Amino-2-pyrrolidin-1-yl-phenyl derivatives and activated carbonyl reagents (e.g., pyrrolidin-1-yl-methanone precursors).

- Catalysis : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate nucleophilic substitution or condensation.

- Purification : Column chromatography (silica gel, gradient elution) and recrystallization in ethanol/water mixtures to isolate high-purity product .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to improve yields.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm substituent positions and pyrrolidinyl group integration. Aromatic protons (6.5–7.5 ppm) and pyrrolidine ring protons (1.5–3.5 ppm) are diagnostic .

- X-ray Crystallography : Use SHELX software for structure refinement . ORTEP-III (via a GUI) generates 3D molecular visualizations to validate stereochemistry and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., C₁₅H₂₂N₄O, theoretical MW: 290.18 g/mol).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer : Contradictions may arise from:

- Purity Variability : Use HPLC (C18 column, acetonitrile/water gradient) to verify ≥95% purity. Impurities (e.g., unreacted amines) can skew IC₅₀ values .

- Assay Conditions : Standardize buffer pH (e.g., ammonium acetate, pH 6.5) and incubation times . Test solubility in DMSO/PBS mixtures to avoid aggregation.

- Target Specificity : Perform counter-screens against related enzymes/receptors (e.g., kinase panels) to rule off-target effects .

Q. What strategies are effective for analyzing hydrogen-bonding patterns and crystal packing in this compound?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D-motifs for donor-acceptor pairs). Use Mercury or PLATON to quantify bond distances/angles .

- Thermal Ellipsoids : Refine anisotropic displacement parameters in SHELXL to assess thermal motion and disorder in the crystal lattice .

- Comparative Studies : Overlay crystal structures of analogs (e.g., nitro vs. fluoro substituents) to identify packing differences driven by substituent polarity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with modified pyrrolidinyl groups (e.g., piperidine or morpholine replacements) or halogenated phenyl rings. Compare IC₅₀ values in enzyme inhibition assays .

- Computational Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases). Focus on interactions between the pyrrolidinyl methanone moiety and hydrophobic pockets .

- Pharmacokinetic Profiling : Assess metabolic stability (human liver microsomes) and logP (shake-flask method) to prioritize derivatives with balanced solubility/permeability .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.